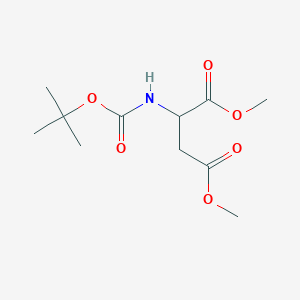
Dimethyl (S)-2-(Boc-amino)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate is an organic compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of succinic acid and features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is valuable due to its role in protecting amino groups during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate undergoes several types of chemical reactions:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol.
Substitution: Various nucleophiles depending on the desired product, often under mild conditions to preserve the integrity of the ester groups.
Major Products Formed
Deprotection: The major product is the free amino succinate ester.
Scientific Research Applications
(S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate is widely used in scientific research, particularly in:
Peptide Synthesis: Protecting amino groups during the stepwise assembly of peptides.
Medicinal Chemistry: Synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Investigating enzyme-substrate interactions and protein modifications.
Mechanism of Action
The primary mechanism of action for (S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate involves the protection of amino groups. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the amino group is released, allowing it to engage in subsequent chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(tert-butoxycarbonylamino)succinate: Similar structure but without the (S) configuration.
Dimethyl 2-(tert-butoxycarbonylamino)glutarate: Similar protecting group but with a different backbone.
Uniqueness
(S)-Dimethyl 2-(tert-butoxycarbonylamino)succinate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in stereospecific syntheses. The presence of the Boc group provides a versatile and stable protecting group that can be selectively removed under mild conditions .
Properties
IUPAC Name |
dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h7H,6H2,1-5H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXUYFITVOWQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
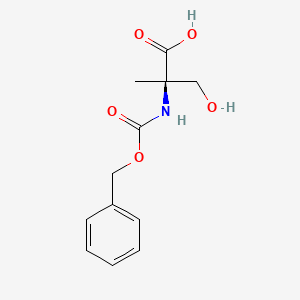
![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid](/img/structure/B13397643.png)
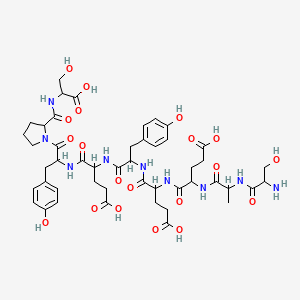


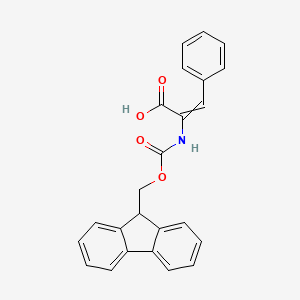

![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397679.png)

![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397692.png)
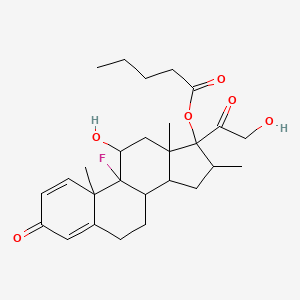

![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397711.png)
![10-(2,3-Dihydroxy-3-methylbutyl)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol](/img/structure/B13397727.png)
